Sodium 3-fluoro-5-methylbenzene-1-sulfinate
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Overview
Description
Sodium 3-fluoro-5-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₆FNaO₂S. It is a sodium salt of 3-fluoro-5-methylbenzenesulfinic acid and is primarily used in various chemical reactions and industrial applications. This compound is known for its unique chemical properties, making it valuable in synthetic chemistry and other scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-fluoro-5-methylbenzene-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-5-methylbenzenesulfonyl chloride with sodium sulfite under controlled conditions. The reaction typically occurs in an aqueous medium and requires careful temperature and pH control to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the dissolution of sodium sulfite in water, followed by the gradual addition of 3-fluoro-5-methylbenzenesulfonyl chloride. The reaction mixture is stirred continuously, and the temperature is maintained at around 50-60°C. After the reaction is complete, the product is filtered, washed, and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-fluoro-5-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides under basic conditions.
Major Products Formed:
Oxidation: 3-fluoro-5-methylbenzenesulfonic acid.
Reduction: 3-fluoro-5-methylbenzenesulfide.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of sodium 3-fluoro-5-methylbenzene-1-sulfinate involves its ability to act as an electrophile in chemical reactions. The sulfonate group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of proteins and other biomolecules. This property is particularly useful in the development of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium 4-fluorobenzenesulfinate
Comparison: Sodium 3-fluoro-5-methylbenzene-1-sulfinate is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs. The fluorine atom increases the compound’s electrophilicity, while the methyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions .
Properties
Molecular Formula |
C7H6FNaO2S |
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Molecular Weight |
196.18 g/mol |
IUPAC Name |
sodium;3-fluoro-5-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7FO2S.Na/c1-5-2-6(8)4-7(3-5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
VHKGADVTSFDEGA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)[O-])F.[Na+] |
Origin of Product |
United States |
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